N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloropyridinyl group and a trifluoromethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 3,5,6-trichloropyridine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trichloropyridinyl group can bind to enzymes or receptors, modulating their activity. The trifluoromethylbenzamide group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
Triclopyr: A related compound with similar structural features but different applications.
Fluopyram: Another compound with a trifluoromethyl group, used in different contexts
Uniqueness
N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
830348-24-8 |
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Molecular Formula |
C15H10Cl3F3N2O |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[2-(3,5,6-trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-10-7-11(17)13(18)23-12(10)5-6-22-14(24)8-3-1-2-4-9(8)15(19,20)21/h1-4,7H,5-6H2,(H,22,24) |
InChI Key |
OZPYUYUCNYWKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=NC(=C(C=C2Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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